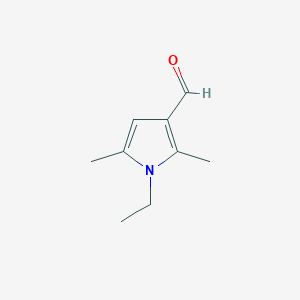

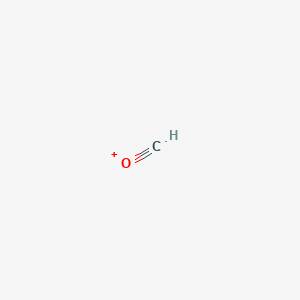

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

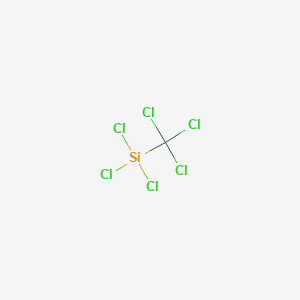

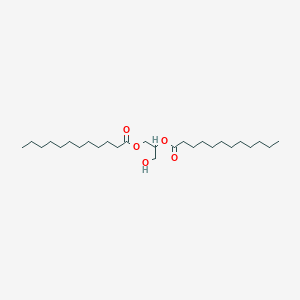

The compound "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a derivative of the pyrrole family, which is known for its significance in the synthesis of various pharmacologically active molecules. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its presence in many natural products and drugs.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. In the case of "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," the aldehyde group at the 3-position is a key functional group that can be used for further chemical transformations. The synthesis of similar compounds has been reported using various methods, including condensation reactions and nucleophilic substitutions. For instance, the synthesis of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been achieved by condensation reactions . Another example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which was synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of substituents on the pyrrole ring that can influence the electronic and steric properties of the molecule. Quantum chemical calculations, such as density functional theory (DFT), are often used to evaluate the molecular structure and properties of these compounds. For example, DFT and Atoms in Molecules (AIM) theory have been used to analyze the molecular structure and interactions in dimers of similar pyrrole derivatives .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The aldehyde group in "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" can participate in reactions such as condensation to form hydrazones or Schiff bases, as seen in the synthesis of various hydrazide-hydrazones . Additionally, the reactivity of the pyrrole ring itself allows for further functionalization, which can be guided by the use of local reactivity descriptors such as Fukui functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques like NMR, UV-Visible, FT-IR, and Mass spectroscopy are commonly used to characterize these compounds . The thermodynamic parameters obtained from quantum chemical calculations can indicate the spontaneity and exothermic nature of the reactions forming these compounds . Vibrational analysis can provide insights into the formation of dimers through hydrogen bonding, which is a common feature in the solid state of these molecules .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Pyrrole derivatives, including structures similar to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, are instrumental in the development of supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, showcase the versatility of pyrrole-based compounds in forming dimeric structures capable of hosting various guest molecules. This functionality underscores the importance of pyrrole derivatives in creating new materials with potential applications in molecular recognition, sensor technology, and catalysis (Ballester, 2011).

Bioactive Compounds and Biomarkers

Research into pyrrole derivatives extends into bioactivity and biomarker identification, where these compounds play roles in understanding and potentially treating health issues related to tobacco use and cancer. Certain pyrrole derivatives have been studied for their biomarker potential in identifying carcinogen exposure, indicating the applicability of pyrrole-based chemicals in medical and toxicological research (Hecht, 2002).

Green Chemistry and Sustainable Materials

The field of green chemistry benefits from research into pyrrole derivatives, particularly in synthesizing and utilizing bio-based polymers and materials. These compounds, derived from renewable resources, demonstrate the potential for creating environmentally friendly materials with wide-ranging applications from packaging to automotive parts, aligning with sustainability goals (Chernyshev, Ananikov, & Kravchenko, 2017).

Heterocyclic Chemistry Innovation

Pyrrole derivatives, due to their varied and versatile reactivity, are key subjects in heterocyclic chemistry. They offer pathways to synthesize novel compounds with unique optical, electronic, and structural properties. This versatility indicates the potential of compounds like 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in pioneering new materials and chemicals with advanced functionalities (Grzybowski & Gryko, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZDFOKSUDVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390018 |

Source

|

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

18870-74-1 |

Source

|

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

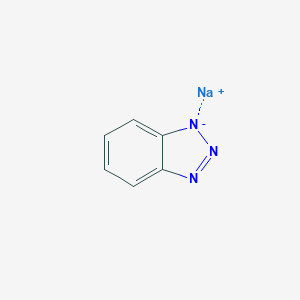

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)